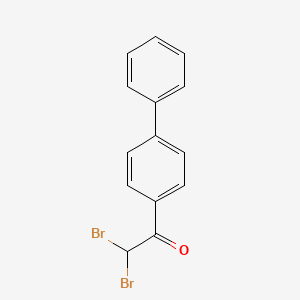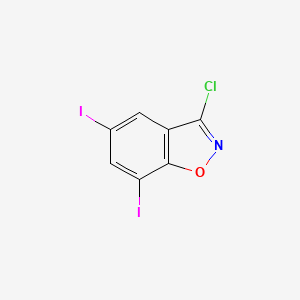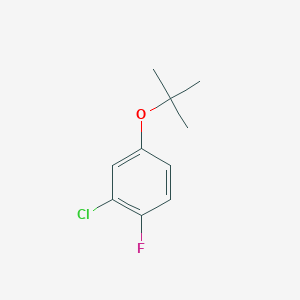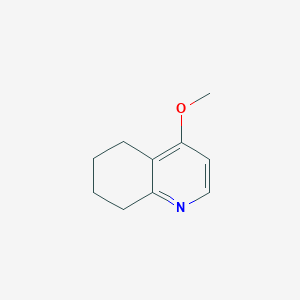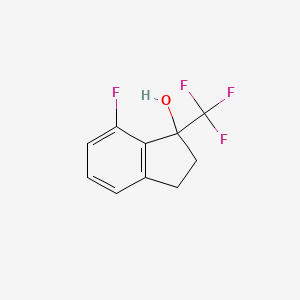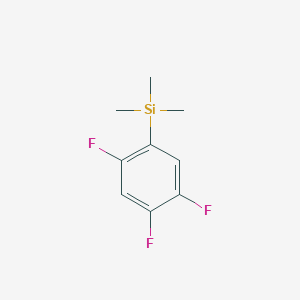
Trimethyl(2,4,5-trifluorophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,4,5-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trifluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenylmagnesium bromide with trimethylchlorosilane . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
化学反应分析
Types of Reactions
Trimethyl(2,4,5-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while coupling reactions can produce complex organosilicon compounds .
科学研究应用
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of trimethyl(2,4,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the trifluorophenyl group. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The trifluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
相似化合物的比较
Similar Compounds
- Trimethyl(2,4,6-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,6-trichlorophenyl)silane
Uniqueness
Trimethyl(2,4,5-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
属性
分子式 |
C9H11F3Si |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
trimethyl-(2,4,5-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChI 键 |
CCZIBDRLBPOJEA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


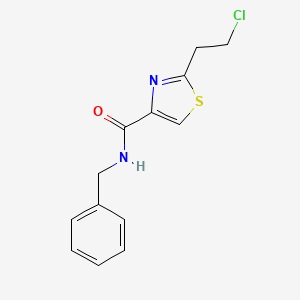
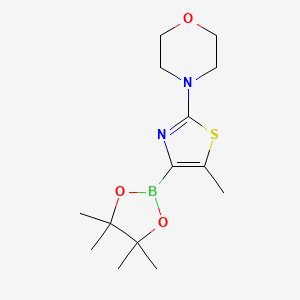


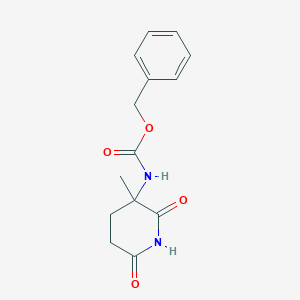
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
